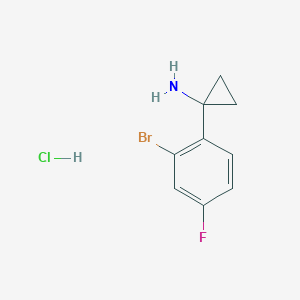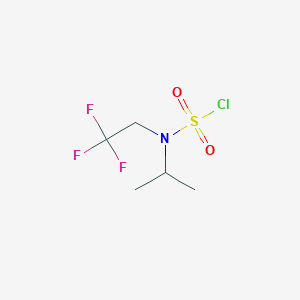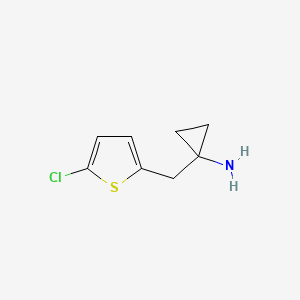
2,2,4-Trimethylpentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,2,4-trimethylpentane-1,4-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of 2,2,4-trimethylpentane-1,4-dione. The process involves the use of a fixed-bed reactor where the dione is passed over a catalyst bed under hydrogen gas flow. The reaction conditions are optimized to achieve high yield and purity of the diol.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: 2,2,4-Trimethylpentane-1,4-dione or 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentane.
Substitution: 2,2,4-Trimethylpentane-1,4-dichloride or 2,2,4-trimethylpentane-1,4-dibromide.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The diol is employed in the production of polymers, resins, and plasticizers. It is also used as a coalescing agent in paints and coatings to improve film formation.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentane-1,4-diol depends on its application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane-1,4-diol can be compared with other similar diols such as:
2,2,4-Trimethylpentane-1,3-diol: This compound has hydroxyl groups at different positions, leading to distinct chemical properties and reactivity.
Neopentyl glycol (2,2-dimethyl-1,3-propanediol): It has a similar structure but with different spatial arrangement of hydroxyl groups, affecting its applications and reactivity.
1,4-Cyclohexanedimethanol: This diol has a cyclic structure, which imparts different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its branched carbon chain, which contribute to its distinct reactivity and applications.
Propriétés
IUPAC Name |
2,2,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,6-9)5-8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBAPMBTTWGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615937 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80864-10-4 |
Source


|
| Record name | 2,2,4-Trimethylpentane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

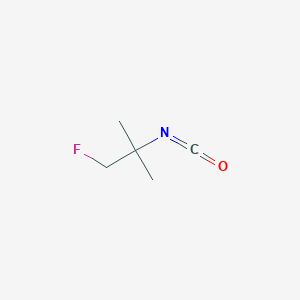
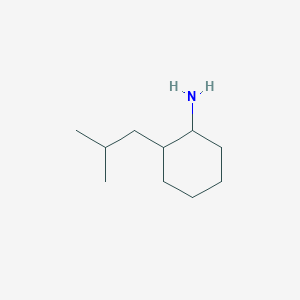



amine](/img/structure/B13527326.png)
